molecular formula C13H11NOS2 B14510744 6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile CAS No. 64307-24-0

6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile

Cat. No.: B14510744
CAS No.: 64307-24-0
M. Wt: 261.4 g/mol
InChI Key: LQDPIWXESOJDPM-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is a heterocyclic compound that features a thiopyran ring fused with various functional groups, including a methylsulfanyl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthiopyran-4-one with methylsulfanyl acetonitrile in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)-4-oxo-2-phenyl-3,4-dihydro-2H-thiopyran-5-carbonitrile is unique due to its specific combination of functional groups and the thiopyran ring structure.

Properties

CAS No.

64307-24-0

Molecular Formula

C13H11NOS2

Molecular Weight

261.4 g/mol

IUPAC Name

6-methylsulfanyl-4-oxo-2-phenyl-2,3-dihydrothiopyran-5-carbonitrile

InChI

InChI=1S/C13H11NOS2/c1-16-13-10(8-14)11(15)7-12(17-13)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3

InChI Key

LQDPIWXESOJDPM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)CC(S1)C2=CC=CC=C2)C#N

Origin of Product

United States

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